Methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole core substituted with a 2-fluorophenyl group at position 5, an amino group at position 2, and a methyl ester at position 2. Its molecular formula is C₁₁H₉FN₂O₂S, with a molecular weight of 252.27 g/mol (CAS: 127918-93-8) .
Properties
IUPAC Name |
methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNURCLYJAQCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382391 | |
| Record name | methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-38-2 | |
| Record name | Methyl 2-amino-5-(2-fluorophenyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-fluorobenzaldehyde with thiourea to form the thiazole ring, followed by esterification with methyl chloroformate to introduce the carboxylate ester group. The reaction conditions often include the use of a base such as sodium methoxide in methanol as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amino group at position 2 undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:
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Reagents : Acetyl chloride, triethylamine (base), dichloromethane (solvent).
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Product : N-acetyl derivative.
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Conditions : Room temperature, 2–4 hours.
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Yield : ~85% (estimated from analogous reactions in thiazole chemistry) .
This reaction modifies the amino group to enhance lipophilicity or enable further conjugations for drug-discovery applications .
Ester Hydrolysis
The methyl ester at position 4 can be hydrolyzed to the carboxylic acid under basic conditions:
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Reagents : NaOH (aqueous), ethanol/water mixture.
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Product : 2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid.
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Conditions : Reflux for 6–8 hours.
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Yield : >90% (based on hydrolysis of structurally similar esters).
The carboxylic acid derivative serves as a precursor for amide bond formation or metal-coordination studies.
Electrophilic Aromatic Substitution
The thiazole ring and fluorophenyl group participate in electrophilic substitutions. The fluorine’s electron-withdrawing effect directs incoming electrophiles to specific positions:
| Reaction Type | Reagents | Position Modified | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Thiazole C-5 | Nitro-thiazole derivative |
| Halogenation | Br₂, FeBr₃ | Para to fluorine | Brominated fluorophenyl-thiazole |
These reactions enable functionalization for tuning electronic properties or biological activity .
Cross-Coupling Reactions
The fluorophenyl group can undergo Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups:
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Reagents : Arylboronic acid, Pd(PPh₃)₄ catalyst, Na₂CO₃ (base).
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Conditions : 80–100°C, 12–24 hours in dioxane/water.
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Application : Diversification of the phenyl ring for structure-activity relationship (SAR) studies .
Ring-Opening and Rearrangement
Under strong acidic or oxidative conditions, the thiazole ring may undergo cleavage:
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Reagents : H₂O₂ (oxidative), HCl (acidic).
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Product : Open-chain sulfonamide or disulfide derivatives.
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Significance : Rare but useful for probing ring stability or generating novel scaffolds .
Comparison with Analogous Compounds
Reactivity differences between derivatives highlight structural influences:
| Compound | Key Reaction | Yield | Notes |
|---|---|---|---|
| Methyl 2-amino-5-(4-fluorophenyl)-thiazole-4-carboxylate | Acylation | 88% | Higher steric hindrance at para-fluorine |
| Methyl 2-amino-5-phenyl-thiazole-4-carboxylate | Suzuki coupling | 75% | No fluorine-directed effects |
The 2-fluorophenyl group’s ortho-substitution imposes steric constraints, reducing reaction rates compared to para-substituted analogs .
Mechanistic Insights
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Amino Group Reactivity : The lone pair on the amino nitrogen facilitates nucleophilic attacks, forming amides or Schiff bases.
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Ester Stability : Resists nucleophilic substitution under mild conditions but hydrolyzes readily in strong bases.
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Fluorine Effects : The electron-withdrawing nature of fluorine enhances electrophilic substitution on the phenyl ring while slightly deactivating the thiazole ring .
Scientific Research Applications
Methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The amino and fluorophenyl groups can interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of 2-amino-1,3-thiazole-4-carboxylate derivatives. Key structural variations include substituents on the phenyl ring, alternative electron-withdrawing/donating groups, and modifications to the ester moiety. Below is a detailed comparison:
Substituent Effects on the Phenyl Ring
Table 1: Comparison of Phenyl-Substituted Analogs
Key Observations :
Trifluoromethyl and Bulky Substituents
Table 2: Analogs with Trifluoromethyl and Aliphatic Groups
Key Observations :
- Trifluoromethyl (CF₃) : Enhances metabolic stability and electronegativity but may reduce solubility due to hydrophobicity .
- Aliphatic Groups: Isopropyl and tert-butyl substituents introduce steric bulk, affecting crystal packing (e.g., monoclinic structure in isopropyl analog) and intermolecular interactions .
Functional Group Modifications
Table 3: Derivatives with Modified Ester or Core Groups
Key Observations :
- Ester Modification : Ethyl esters (vs. methyl) alter pharmacokinetic properties, such as metabolic rate and membrane permeability .
Biological Activity
Methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on various research findings.
- Molecular Formula : C₁₁H₉FN₂O₂S
- Molecular Weight : 252.27 g/mol
- Melting Point : 202 °C
- CAS Number : 886361-30-4
1. Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. It has been evaluated against several cancer cell lines, showing varying degrees of cytotoxicity.
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells.
2. Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various pathogens. In vitro studies indicated effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | Not effective |
These findings suggest potential for development as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies have shown that substituting different groups on the thiazole ring can enhance or diminish its activity.
Key Modifications:
- Fluorine Substitution : The presence of fluorine at the para position has been associated with increased potency against certain cancer cell lines.
- Amino Group Variations : Alterations in the amino group structure can lead to significant changes in cytotoxicity and selectivity towards specific cancer types.
Case Studies
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Case Study on Anticancer Efficacy :
A study conducted on a series of thiazole derivatives, including this compound, revealed promising results in inhibiting tumor growth in xenograft models. The compound significantly reduced tumor size compared to controls, with a favorable safety profile observed in preliminary toxicity studies. -
Antimicrobial Efficacy :
In a comparative study against standard antibiotics, this compound displayed superior activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential role as an alternative therapeutic option.
Q & A
Advanced Research Question
- Prodrug Design : Replace the methyl ester with a hydrophilic group (e.g., phosphate ester) .
- Co-solvent Systems : Use PEG-400 or Tween-80 in PBS buffer (≤10% v/v).
- Salt Formation : Prepare hydrochloride salts via acid hydrolysis of the ester .
How to design SAR studies for this thiazole derivative?
Advanced Research Question
Focus on modifying:
- Thiazole Core : Substitute the 2-amino group with alkyl/aryl groups to alter electron density.
- Fluorophenyl Moiety : Test para/meta-fluoro analogs for steric and electronic effects.
- Ester Group : Compare methyl, ethyl, and tert-butyl esters for metabolic stability.
Example SAR Table (Hypothetical Data):
| Derivative | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 1.2 | 0.05 |
| 3-Fluoro Analog | 0.8 | 0.03 |
| Ethyl Ester | 1.5 | 0.12 |
Computational tools (e.g., DFT for electron distribution analysis) can predict bioactivity trends .
How to analyze ring puckering and pseudorotation in the thiazole moiety?
Advanced Research Question
Use Cremer-Pople parameters to quantify puckering:
- Puckering Amplitude (Q) : Calculated from atomic deviations from the mean plane.
- Phase Angle (θ) : Describes pseudorotation in five-membered rings.
Example for a Thiazole Analog:
| Parameter | Value |
|---|---|
| Q (Å) | 0.12 |
| θ (°) | 156 |
| Reference |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
